molecular formula C21H27N5O2 B271939 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine

Numéro de catalogue B271939
Poids moléculaire: 381.5 g/mol
Clé InChI: FUPYZDMURJTEHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine, also known as EMA-401, is a novel drug compound that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that arises from damage to the nervous system. It is a challenging condition to treat, and there is a significant unmet need for effective therapies. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine acts by selectively blocking the angiotensin II type 2 receptor (AT2R). The AT2R is expressed in the nervous system and has been implicated in the development of neuropathic pain. By blocking the AT2R, this compound reduces pain sensitivity and improves quality of life in preclinical models of neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. This compound has also been shown to reduce the expression of pain-related genes and increase the expression of genes involved in nerve regeneration.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has several advantages for lab experiments. It has a well-defined mechanism of action, making it easier to study its effects. This compound is also highly selective for the AT2R, reducing the risk of off-target effects. However, this compound is a complex molecule that requires expertise in organic chemistry to synthesize. This may limit its accessibility to some researchers.

Orientations Futures

There are several future directions for N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine research. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neuropathic pain. Another area of interest is the potential use of this compound for the treatment of other chronic pain conditions, such as fibromyalgia. Finally, further research is needed to better understand the long-term safety and efficacy of this compound in humans.
Conclusion:
This compound is a novel drug compound that shows promise for the treatment of neuropathic pain. Its well-defined mechanism of action and selective targeting of the AT2R make it an attractive candidate for further research. However, more studies are needed to fully understand its potential benefits and limitations.

Méthodes De Synthèse

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine is a complex molecule that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of several chemical compounds, including 3-ethoxy-4-hydroxybenzaldehyde, 1-phenyl-1H-tetrazole-5-thiol, and 2-methylbutan-2-amine. The synthesis process is challenging and requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine has been extensively studied in preclinical models of neuropathic pain. In animal studies, this compound has been shown to reduce pain sensitivity and improve quality of life. This compound has also been shown to be effective in models of chronic pain, including diabetic neuropathy and chemotherapy-induced neuropathy.

Propriétés

Formule moléculaire

C21H27N5O2

Poids moléculaire

381.5 g/mol

Nom IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C21H27N5O2/c1-5-21(3,4)22-15-16-12-13-18(19(14-16)27-6-2)28-20-23-24-25-26(20)17-10-8-7-9-11-17/h7-14,22H,5-6,15H2,1-4H3

Clé InChI

FUPYZDMURJTEHM-UHFFFAOYSA-N

SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

SMILES canonique

CCC(C)(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.